![molecular formula C16H24N2O2 B2592978 Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate CAS No. 2287302-10-5](/img/structure/B2592978.png)
Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug design. This compound is a derivative of pyrrolidine and has a unique chemical structure that makes it a promising candidate for developing new drugs.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for research on tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate. These include:
1. Investigating its potential as a scaffold for developing new drugs with improved efficacy and safety profiles.
2. Studying its mechanism of action to identify specific targets for drug development.
3. Developing new synthetic methods to improve its yield and purity.
4. Investigating its potential applications in other fields, such as materials science and catalysis.
5. Conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy for human use.
Synthesis Methods
The synthesis of tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate involves several steps, including the reaction of benzylamine with ethyl acetoacetate to form 1-benzylpyrrolidine-3,5-dione. This intermediate is then reacted with tert-butylamine and sodium borohydride to produce this compound.
Scientific Research Applications
Tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been found to exhibit significant pharmacological activity against various diseases, including cancer, inflammation, and neurological disorders. Researchers have also investigated its potential as a scaffold for developing new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
tert-butyl 4-amino-1-benzylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)13-10-18(11-14(13)17)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVBMXUNJAADCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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